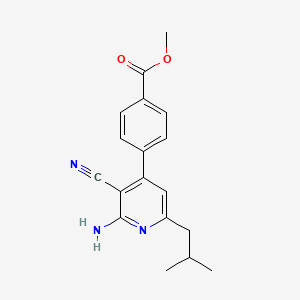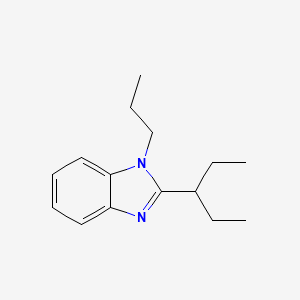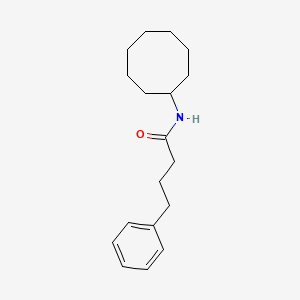
N-cyclooctyl-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-4-phenylbutanamide, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. CP 47,497 has been used to study the mechanisms of action of cannabinoids, as well as their effects on biochemical and physiological processes.
Mécanisme D'action
N-cyclooctyl-4-phenylbutanamide 47,497 exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, appetite, and immune function. N-cyclooctyl-4-phenylbutanamide 47,497 activates these receptors, leading to a cascade of biochemical events that ultimately result in the observed effects.
Biochemical and Physiological Effects
N-cyclooctyl-4-phenylbutanamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, increase appetite, and improve mood. N-cyclooctyl-4-phenylbutanamide 47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-4-phenylbutanamide 47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. N-cyclooctyl-4-phenylbutanamide 47,497 is also stable and easy to handle, which simplifies the experimental procedures. However, N-cyclooctyl-4-phenylbutanamide 47,497 has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on N-cyclooctyl-4-phenylbutanamide 47,497. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the investigation of the role of cannabinoids in the treatment of mental health disorders, such as anxiety and depression. Additionally, the use of N-cyclooctyl-4-phenylbutanamide 47,497 in combination with other drugs or therapies may lead to new treatment options for various diseases and conditions.
Méthodes De Synthèse
N-cyclooctyl-4-phenylbutanamide 47,497 is synthesized from a precursor compound, which is then converted to the final product through a series of chemical reactions. The synthesis of N-cyclooctyl-4-phenylbutanamide 47,497 involves the use of several reagents and solvents, and requires expertise in organic chemistry. The process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-cyclooctyl-4-phenylbutanamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on various physiological and biochemical processes. It has been used to investigate the role of cannabinoids in pain management, appetite regulation, and mood modulation. N-cyclooctyl-4-phenylbutanamide 47,497 has also been used to study the effects of cannabinoids on the immune system, inflammation, and neuroprotection.
Propriétés
IUPAC Name |
N-cyclooctyl-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-18(15-9-12-16-10-5-4-6-11-16)19-17-13-7-2-1-3-8-14-17/h4-6,10-11,17H,1-3,7-9,12-15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZRYMDZDBNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


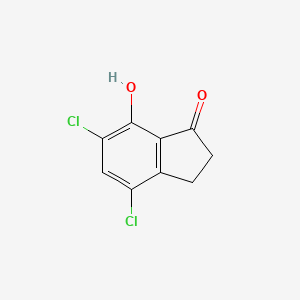
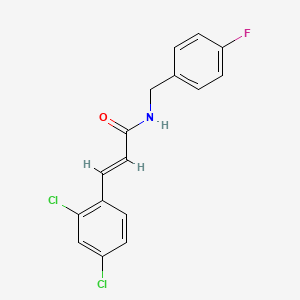
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
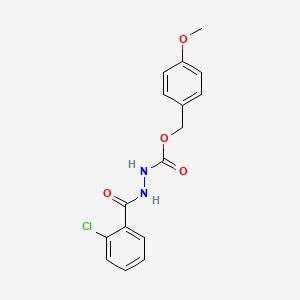

![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

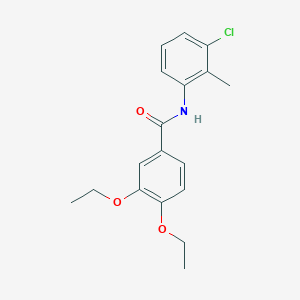
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
